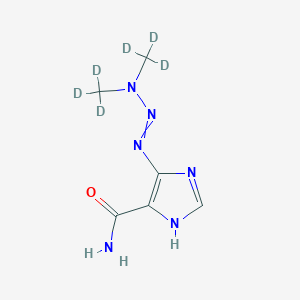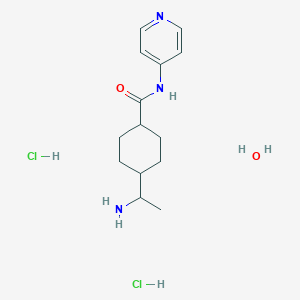
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride is a chemical compound known for its role as a Rho-associated protein kinase (ROCK) inhibitor. This compound is often used in scientific research due to its ability to modulate various cellular processes, including cytoskeleton organization, cell migration, and apoptosis .
Mécanisme D'action
Target of Action
Y-27632 (Dihydrochloride Hydrate) is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It inhibits both ROCK1 and ROCK2 . These kinases are involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and cell migration .
Mode of Action
Y-27632 acts by binding to the catalytic site of ROCK, thereby preventing the binding of the Ras-related GTPase Rho A . This inhibition disrupts the downstream signaling of Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . It competes with ATP for binding to the catalytic site of ROCK .
Biochemical Pathways
The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway . By inhibiting ROCK, Y-27632 prevents the downstream signaling of Rho A, which plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . It also inhibits downstream endothelin and TGF-β-related signaling .
Analyse Biochimique
Biochemical Properties
Y-27632 (Dihydrochloride Hydrate) interacts with the enzymes ROCK1 and ROCK2 . It binds to the catalytic site of ROCK, preventing the binding of Ras-related GTPase Rho A . This interaction plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . Y-27632 also inhibits downstream endothelin and TGF-β-related signaling .
Cellular Effects
Y-27632 (Dihydrochloride Hydrate) has significant effects on various types of cells and cellular processes. It enhances the survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It also improves embryoid body formation using forced-aggregation protocols . Furthermore, Y-27632 blocks apoptosis of mouse embryonic stem-derived neural precursors after dissociation and transplantation .
Molecular Mechanism
Y-27632 (Dihydrochloride Hydrate) exerts its effects at the molecular level by inhibiting the phosphorylation of myosin phosphatase subunit 1 (MYPT1) at both Thr853 and Thr696 . This inhibition leads to a decrease in smooth-muscle contraction by inhibiting Ca 2+ sensitization .
Temporal Effects in Laboratory Settings
Over time, Y-27632 (Dihydrochloride Hydrate) has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to protect retinal function by inhibiting the apoptosis of photoreceptor cells in a rat model .
Dosage Effects in Animal Models
The effects of Y-27632 (Dihydrochloride Hydrate) vary with different dosages in animal models . For instance, treatment of the eyes with Y-27632 at 10 or 50 mM led to a 30% increase in a- and b-wave amplitudes in electroretinography .
Metabolic Pathways
Y-27632 (Dihydrochloride Hydrate) is involved in the Rho/ROCK pathway . It inhibits both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site .
Transport and Distribution
Given its cell-permeable nature , it is likely that it can be transported across cell membranes and distributed within cells.
Subcellular Localization
Given its role as a ROCK inhibitor, it is likely to be found in locations where ROCK is present, such as the cytoplasm .
Méthodes De Préparation
The synthesis of 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include pyridine derivatives and cyclohexane carboxylic acid.
Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of the compound.
Hydration and Dihydrochloride Formation: The final steps involve the hydration of the compound and the formation of the dihydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in cell biology studies to investigate the role of ROCK in cytoskeleton dynamics and cell motility.
Medicine: It has potential therapeutic applications in treating diseases related to abnormal cell proliferation and migration, such as cancer and fibrosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride include:
Y-30141: Another ROCK inhibitor with a similar structure but different potency and selectivity.
Fasudil: A well-known ROCK inhibitor used clinically for treating cerebral vasospasm.
H-1152: A potent and selective ROCK inhibitor used in various research studies.
Compared to these compounds, this compound is unique due to its specific binding affinity and the range of cellular processes it can modulate.
Propriétés
IUPAC Name |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHLDXMMWHXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331752-47-7 |
Source


|
| Record name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)
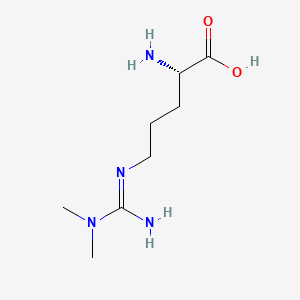
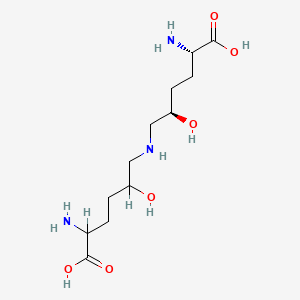
![(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140659.png)
![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
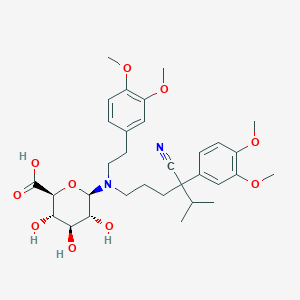

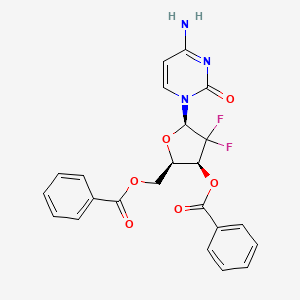
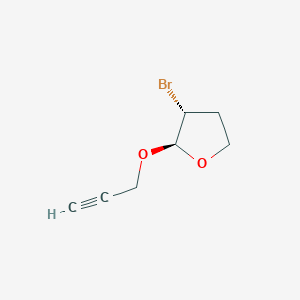

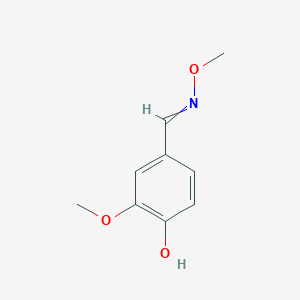
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
